molecular formula C15H28N4O7 B14213043 L-Seryl-L-leucyl-L-alanyl-L-serine CAS No. 798540-65-5

L-Seryl-L-leucyl-L-alanyl-L-serine

Cat. No.: B14213043
CAS No.: 798540-65-5
M. Wt: 376.41 g/mol
InChI Key: FNUTZKNZXBHNTQ-NAKRPEOUSA-N
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Description

L-Seryl-L-leucyl-L-alanyl-L-serine is a tetrapeptide composed of serine (Ser), leucine (Leu), alanine (Ala), and another serine residue. Its sequence—Ser-Leu-Ala-Ser—suggests moderate hydrophobicity (due to Leu and Ala) balanced by hydroxyl groups from serine.

Properties

CAS No.

798540-65-5

Molecular Formula

C15H28N4O7

Molecular Weight

376.41 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H28N4O7/c1-7(2)4-10(18-13(23)9(16)5-20)14(24)17-8(3)12(22)19-11(6-21)15(25)26/h7-11,20-21H,4-6,16H2,1-3H3,(H,17,24)(H,18,23)(H,19,22)(H,25,26)/t8-,9-,10-,11-/m0/s1

InChI Key

FNUTZKNZXBHNTQ-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives with altered functional groups.

Scientific Research Applications

L-Seryl-L-leucyl-L-alanyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between L-Seryl-L-leucyl-L-alanyl-L-serine and related peptides:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Residues/Features Hydrogen Bond Donors/Acceptors Hydrophobicity (XLogP)
This compound C₁₆H₂₈N₄O₇ (hypothesized) ~400 (estimated) Ser-Leu-Ala-Ser ~8 donors, ~7 acceptors Moderate (estimated)
L-Seryl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl (719271-50-8) C₂₅H₄₄N₈O₁₂ 648.66 Ser-Ala-Ser-Asn-Leu-Ala 14 donors, 15 acceptors Lower (due to Asn)
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-L-serine (132930-82-6) C₃₂H₄₄N₆O₉ 648.74 Tyr-D-Ala-Gly-Phe-Leu-Ser 12 donors, 13 acceptors Higher (aromatic Phe/Tyr)
L-Alanyl-L-leucyl-L-arginyl-L-threonyl-L-alanyl-L-seryl (877841-77-5) C₂₈H₅₂N₁₀O₁₁ 704.77 Ala-Leu-Arg-Thr-Ala-Ser 18 donors, 17 acceptors Variable (Arg increases solubility)
L-Valyl-L-alanyl-L-seryl-L-arginyl-L-isoleucyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-serine (493036-79-6) C₄₈H₈₇N₁₃O₁₃ 1054.28 Val-Ala-Ser-Arg-Ile-Leu-Leu-Pro-Val-Ser 24 donors, 22 acceptors High (branched chains)
Key Observations:
  • Chain Length and Complexity : The target tetrapeptide is simpler than most analogs, which range from hexa- to decapeptides. Longer chains (e.g., CAS 493036-79-6 ) exhibit higher molecular weights (>1000 Da) and increased structural complexity.
  • Charged Residues: The presence of arginine (Arg) in CAS 877841-77-5 introduces a positive charge, improving water solubility and enabling electrostatic interactions. Stereochemistry: The D-alanyl residue in CAS 132930-82-6 may confer resistance to proteolytic degradation compared to L-isomers.
Hydrogen Bonding and Solubility
  • Branched-chain residues (e.g., Leu, Ile, Val in CAS 493036-79-6 ) contribute to hydrophobic core formation, suggesting roles in protein folding or membrane interactions.

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